molecular formula C20H18BrN3O3S B11210063 2-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

2-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B11210063
M. Wt: 460.3 g/mol
InChI Key: GNIOUCPDRAXPNT-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a benzamide group, and a thieno[3,4-c]pyrazole moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thieno[3,4-c]pyrazole core, followed by the introduction of the benzamide group and the bromine atom. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining high quality standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

2-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 2-bromo-N-(4-fluorophenyl)benzamide
  • 2-bromo-N-methylbenzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is unique due to its thieno[3,4-c]pyrazole moiety, which imparts distinct chemical properties and reactivity. This structural feature may enhance its potential for specific applications, such as in medicinal chemistry or materials science.

Properties

Molecular Formula

C20H18BrN3O3S

Molecular Weight

460.3 g/mol

IUPAC Name

2-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C20H18BrN3O3S/c1-12-7-8-18(13(2)9-12)24-19(15-10-28(26,27)11-17(15)23-24)22-20(25)14-5-3-4-6-16(14)21/h3-9H,10-11H2,1-2H3,(H,22,25)

InChI Key

GNIOUCPDRAXPNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=CC=C4Br)C

Origin of Product

United States

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